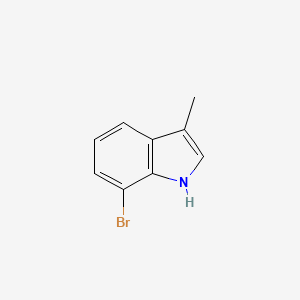
7-Bromo-3-methyl-1H-indole
Übersicht
Beschreibung
7-Bromo-3-methyl-1H-indole is a brominated indole derivative, which is a class of compounds known for their significance in medicinal chemistry and pharmaceuticals. Indoles are heterocyclic structures consisting of a benzene ring fused to a pyrrole ring and are known for their diverse biological activities. The bromine and methyl substituents on the indole core can influence its reactivity and interaction with biological targets.
Synthesis Analysis
The synthesis of brominated indole derivatives can be achieved through various methods. For instance, the condensation reaction of 5-bromo-1H-indole-3-carbaldehyde with other reagents can lead to the formation of substituted indoles, as seen in the synthesis of a pyrimidine-indole derivative . Similarly, the reaction of 7-acetyl-2-aryl-5-bromo-3-(trifluoroacetyl)indoles with hydroxylamine hydrochloride followed by Beckmann rearrangement can yield oxime-substituted indoles . These methods demonstrate the versatility of indole chemistry and the potential pathways for synthesizing 7-Bromo-3-methyl-1H-indole.
Molecular Structure Analysis
The molecular structure of brominated indoles can be characterized using various spectroscopic techniques and confirmed by X-ray single crystal diffraction . The presence of bromine in the indole ring can influence the electronic distribution and molecular geometry, which can be studied using density functional theory (DFT) . The DFT calculations can provide insights into the bond lengths, bond angles, and torsion angles, which can be compared with experimental data to validate the synthesized structures.
Chemical Reactions Analysis
Brominated indoles can participate in a range of chemical reactions due to the presence of the reactive bromine atom, which can act as a good leaving group or participate in electrophilic aromatic substitution reactions. The indole ring can also engage in Lewis acid-base reactions, as demonstrated by the synthesis of a triaza-phosphaadamantan-7-ium tetrafluoroborate derivative from a reaction involving a brominated indole . These reactions highlight the chemical versatility and reactivity of brominated indole compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated indoles, such as thermal stability and electronic spectra, can be assessed using spectroscopic and thermal analysis tools . The thermal stability of these compounds can be significant for their potential applications in various fields. Additionally, the molecular electrostatic potential map can reveal the electrophilic and nucleophilic regions of the molecule, which are crucial for understanding its reactivity and interactions with other molecules . The NMR chemical shifts computed using the GIAO method can also provide valuable information about the electronic environment of the atoms within the molecule .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis :
- An efficient synthesis of a potent 5-HT6 antagonist, derived from an epiminocyclohept[b]indole scaffold, has been developed. This antagonist shows potential in advanced biological testing (Isherwood et al., 2012).
- Indole derivatives synthesized from β-brominated dehydroamino acids show promising properties as fluorescent probes, especially for the detection of fluoride ions (Pereira et al., 2010).
- Studies on the crystal structure and hydrogen bonding of certain bromo-indole derivatives have provided insights into their molecular structure and potential applications (Mphahlele, 2018).
Anticancer and Pharmacological Applications :
- The compound 3-Bromo-1-Ethyl-1H-Indole has been identified as a potent anticancer agent with promising inhibitory effects on certain isozymes, suggesting its potential in designing new anticancer drugs (Yılmaz et al., 2020).
- Indole derivatives have shown significant in-vitro antiproliferative activity against human breast cancer cells, suggesting their potential as therapeutic agents (Fawzy et al., 2018).
Miscellaneous Applications :
- The synthesis and study of various indole derivatives have opened avenues for their application in different fields, including material sciences and photo-excited state applications (Tariq et al., 2020).
- Some bromo-indole derivatives have been found to inhibit the growth of certain bacteria, showcasing their potential in antibacterial applications (Segraves & Crews, 2005).
Safety And Hazards
Zukünftige Richtungen
Indoles, including 7-Bromo-3-methyl-1H-indole, are significant heterocyclic systems in natural products and drugs . The application of indole derivatives for the treatment of various disorders has attracted increasing attention in recent years . Therefore, the investigation of novel methods of synthesis and the construction of indoles as a moiety in selected alkaloids are potential future directions .
Eigenschaften
IUPAC Name |
7-bromo-3-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-6-5-11-9-7(6)3-2-4-8(9)10/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHOFIYUZHKOFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-3-methyl-1H-indole | |
CAS RN |
853355-96-1 | |
| Record name | 7-BROMO-3-METHYL-1H-INDOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

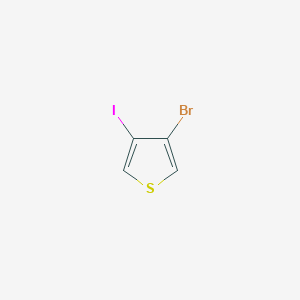
![Pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B1338638.png)
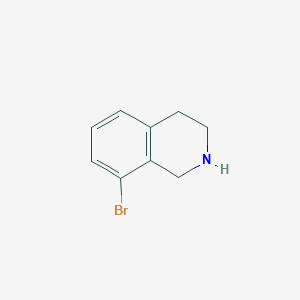
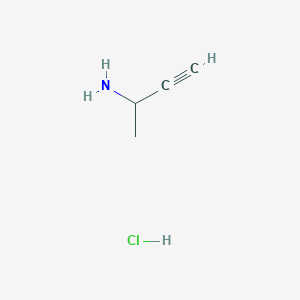
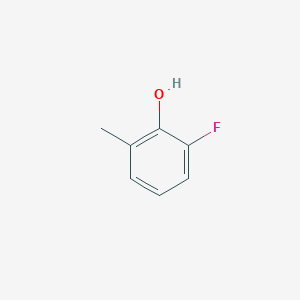
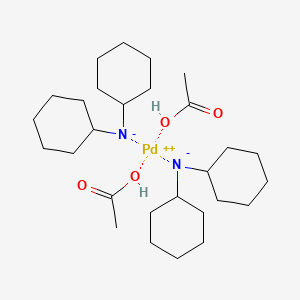
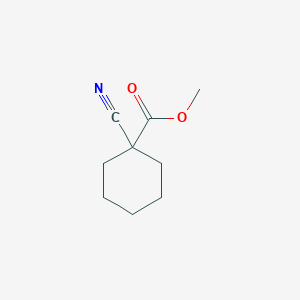

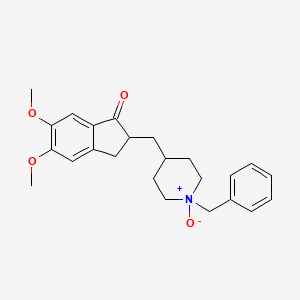
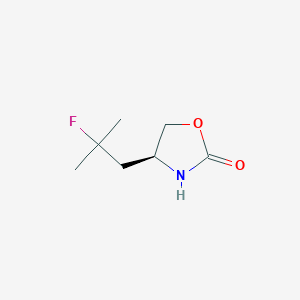
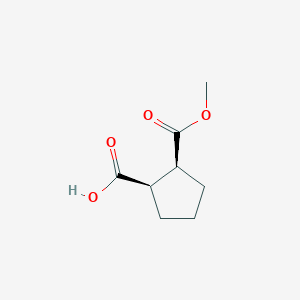
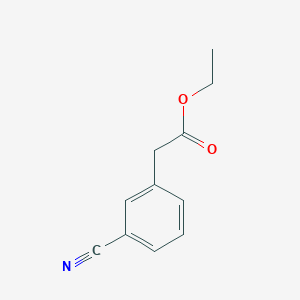
![5-Benzyl-1-oxa-5-azaspiro[2.4]heptane](/img/structure/B1338666.png)
![Benzo[D][1,3]dioxole-5-carboximidamide hydrochloride](/img/structure/B1338667.png)